molecular formula C7H10N2O3S B045953 2-Amino-4-(methylamino)benzene-1-sulfonic acid CAS No. 123848-64-6

2-Amino-4-(methylamino)benzene-1-sulfonic acid

Cat. No. B045953
CAS RN: 123848-64-6
M. Wt: 202.23 g/mol
InChI Key: UNNDLMGRNQEHSU-UHFFFAOYSA-N
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Description

2-Amino-4-(methylamino)benzene-1-sulfonic acid, also known as Mesylate, is a sulfonic acid derivative that is commonly used in scientific research. It has various applications in the fields of biochemistry, pharmacology, and medicine. Mesylate is a white crystalline powder that is soluble in water and alcohol.

Mechanism of Action

The mechanism of action of 2-Amino-4-(methylamino)benzene-1-sulfonic acid is not well understood. However, it is believed that 2-Amino-4-(methylamino)benzene-1-sulfonic acid acts as a sulfonating agent, which can add a sulfonic acid group to various organic compounds. This sulfonic acid group can then be used to modify the physical and chemical properties of the compound.
Biochemical and Physiological Effects
2-Amino-4-(methylamino)benzene-1-sulfonic acid has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects. 2-Amino-4-(methylamino)benzene-1-sulfonic acid has been used in the treatment of various diseases, such as glaucoma, hypertension, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-Amino-4-(methylamino)benzene-1-sulfonic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in water and alcohol, which makes it easy to handle in the lab. However, 2-Amino-4-(methylamino)benzene-1-sulfonic acid has some limitations for lab experiments. It can be toxic in high concentrations and can cause skin and eye irritation. It is also sensitive to light and moisture, which can affect its stability.

Future Directions

There are several future directions for the research of 2-Amino-4-(methylamino)benzene-1-sulfonic acid. One area of research is the development of new synthetic methods for 2-Amino-4-(methylamino)benzene-1-sulfonic acid that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 2-Amino-4-(methylamino)benzene-1-sulfonic acid and its effects on various biological systems. Additionally, 2-Amino-4-(methylamino)benzene-1-sulfonic acid has potential applications in the fields of drug delivery and nanotechnology, which could be explored in future research.
Conclusion
2-Amino-4-(methylamino)benzene-1-sulfonic acid is a sulfonic acid derivative that has various applications in scientific research. It is synthesized by reacting 2-aminophenol with methanesulfonyl chloride in the presence of a base. 2-Amino-4-(methylamino)benzene-1-sulfonic acid has been shown to have anti-inflammatory and analgesic effects and has been used in the treatment of various diseases. Although 2-Amino-4-(methylamino)benzene-1-sulfonic acid has some limitations for lab experiments, it has several advantages and potential future directions for research.

Synthesis Methods

2-Amino-4-(methylamino)benzene-1-sulfonic acid is synthesized by reacting 2-aminophenol with methanesulfonyl chloride in the presence of a base. The reaction results in the formation of 2-Amino-4-(methylamino)benzene-1-sulfonic acid, which is then purified by recrystallization. The yield of the reaction is approximately 80%.

Scientific Research Applications

2-Amino-4-(methylamino)benzene-1-sulfonic acid is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals. 2-Amino-4-(methylamino)benzene-1-sulfonic acid is also used as a catalyst in various organic reactions. In addition, it is used as a standard reference material in analytical chemistry.

properties

IUPAC Name

2-amino-4-(methylamino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-9-5-2-3-7(6(8)4-5)13(10,11)12/h2-4,9H,8H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNDLMGRNQEHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598410
Record name 2-Amino-4-(methylamino)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(methylamino)benzene-1-sulfonic acid

CAS RN

123848-64-6
Record name 2-Amino-4-(methylamino)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-amino-2-(methylamino)
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